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Compound of Interest

Compound Name: PurA protein

Cat. No.: B589552 Get Quote

The designation "PurA" can refer to two distinct and functionally diverse proteins:

Adenylosuccinate Synthetase (AdSS), an enzyme crucial for purine metabolism, and Pur-

alpha, a versatile nucleic acid-binding protein involved in the regulation of gene expression.

This guide provides an in-depth exploration of the structural domains and specific functions of

both of these important molecules, tailored for researchers, scientists, and drug development

professionals.

Part 1: Adenylosuccinate Synthetase (PurA/AdSS)
Adenylosuccinate synthetase (EC 6.3.4.4), encoded by the purA gene, is a critical enzyme that

catalyzes the first committed step in the de novo synthesis of adenosine monophosphate

(AMP). It facilitates the GTP-dependent conversion of inosine monophosphate (IMP) and

aspartate to adenylosuccinate.[1] The enzyme functions as a homodimer, with the dimer

interface being essential for the formation of the active site.[2] While AdSS does not have

distinct, modular domains in the classical sense, its structure is organized into key functional

regions that cooperate in catalysis.

Structural and Functional Regions of Adenylosuccinate
Synthetase
The monomer of adenylosuccinate synthetase is characterized by a dominant central β-sheet

composed of ten strands, flanked by several α-helices.[3] The active site is formed at the

interface of the two monomers, and the binding of substrates induces significant conformational
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changes.[4] The key functional regions are the GTP-binding site, the IMP-binding site, and the

L-aspartate-binding site.

GTP-Binding Domain: This region is responsible for binding and hydrolyzing GTP to provide

the energy for the reaction. It contains conserved motifs found in other GTP-binding proteins,

such as a glycine-rich phosphate-binding loop (GXXXXGK) and a guanine-specific binding

region.[5] Interestingly, the GTP-binding domain of AdSS is thought to be an example of

convergent evolution with the GTP-binding domains of proteins like p21ras.[2]

IMP-Binding Site: This site specifically recognizes and binds inosine monophosphate. The

binding of IMP is a critical event that triggers a cascade of conformational changes, leading

to the proper formation of the active site and the binding pocket for GTP.[2][6]

L-Aspartate-Binding Site: This region binds the amino acid L-aspartate. The binding of

aspartate is crucial for the second step of the catalytic reaction, where the amino group of

aspartate attacks the 6-phosphoryl-IMP intermediate.[7] Mutagenesis studies have identified

key arginine residues that are critical for the recognition and binding of L-aspartate.[8]

Quantitative Data
The following table summarizes the kinetic parameters for E. coli adenylosuccinate synthetase

and its inhibitors.
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Parameter Value (mM) Description Reference

Substrates

Km (GTP) 0.023
Michaelis constant for

GTP
[5][9][10]

Km (IMP) 0.02
Michaelis constant for

IMP
[5][9][10]

Km (Aspartate) 0.3
Michaelis constant for

L-aspartate
[5][9][10]

Inhibitors

Ki (GDP) 0.008

Inhibition constant for

GDP (competitive with

GTP)

[5][9][10]

Ki (GMP) 0.024

Inhibition constant for

GMP (competitive with

GTP)

[5][9][10]

Ki (AMP) 0.01

Inhibition constant for

AMP (competitive with

IMP)

[5][9][10]

Ki (Adenylosuccinate) 0.0075

Inhibition constant for

adenylosuccinate

(competitive with IMP)

[5][9][10]

Visualizing the Catalytic Cycle of Adenylosuccinate
Synthetase
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Caption: Catalytic cycle of adenylosuccinate synthetase.

Experimental Protocols
This protocol is adapted from standard spectrophotometric enzyme assays.[3][11][12]

Principle: The formation of adenylosuccinate from IMP is monitored by measuring the

increase in absorbance at 280 nm.

Reagents:

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl.

Substrates: Stock solutions of GTP, IMP, and L-aspartate prepared in assay buffer.

Enzyme: Purified adenylosuccinate synthetase diluted in assay buffer.

Procedure:

1. Prepare a reaction mixture in a quartz cuvette containing assay buffer, IMP, and L-

aspartate at desired concentrations.

2. Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) in a

spectrophotometer.

3. Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.
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4. Record the change in absorbance at 280 nm over time.

5. The initial reaction velocity is calculated from the linear portion of the absorbance versus

time plot using the molar extinction coefficient of adenylosuccinate.

6. To determine kinetic parameters (Km and Vmax), the assay is repeated with varying

concentrations of one substrate while keeping the others at saturating concentrations.

Data are then fitted to the Michaelis-Menten equation.

This protocol provides a general framework for studying the binding of substrates and inhibitors

to adenylosuccinate synthetase.[13][14][15][16][17]

Principle: ITC directly measures the heat released or absorbed during a binding event,

allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Instrumentation: An isothermal titration calorimeter.

Sample Preparation:

Dialyze the purified adenylosuccinate synthetase and the ligand (e.g., IMP, GTP, or an

inhibitor) extensively against the same buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

to minimize heat of dilution effects.

Determine the concentrations of the protein and ligand accurately.

Procedure:

1. Load the protein solution into the sample cell of the calorimeter.

2. Load the ligand solution into the injection syringe.

3. Set the experimental parameters, including temperature, stirring speed, and injection

volume.

4. Perform a series of injections of the ligand into the protein solution.

5. The heat change associated with each injection is measured.
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6. The resulting data (heat per injection versus molar ratio of ligand to protein) are fitted to a

suitable binding model to extract the thermodynamic parameters.

Part 2: Pur-alpha (PurA)
Pur-alpha, encoded by the PURA gene, is a highly conserved, sequence-specific single-

stranded DNA- and RNA-binding protein.[9] It is a multifunctional protein implicated in a wide

range of cellular processes, including transcriptional regulation, DNA replication, and mRNA

transport and translation.[18][19] The human Pur-alpha protein is composed of 322 amino

acids and has a distinct domain architecture.[9]

Structural Domains of Pur-alpha
Pur-alpha possesses several well-defined structural domains that are critical for its diverse

functions.[20]

N-terminal Glycine-rich Region: This region is located at the N-terminus of the protein and is

rich in glycine residues. It is thought to be involved in protein-protein interactions and may

contribute to the transcriptional activation function of Pur-alpha.[20]

Central PUR Domains: The central portion of Pur-alpha contains three tandem repeats of a

conserved sequence known as the PUR domain.[11]

PUR Repeats I and II: These two repeats fold together to form a stable, intramolecular

nucleic acid-binding domain.[21][22] This domain exhibits a "Whirly-like" fold and is

responsible for the sequence-specific binding of Pur-alpha to purine-rich elements,

particularly those containing GGN repeats, in both single-stranded DNA and RNA.[20][21]

[23]

PUR Repeat III: The third PUR repeat is primarily involved in the dimerization of Pur-

alpha.[21] It also contains a "psycho motif" which has been implicated in the interaction

with the retinoblastoma protein (pRb).[11]

C-terminal Glutamine-Glutamate-rich Region: This C-terminal domain is enriched in

glutamine and glutamate residues. Such regions are often found in transcriptional activation

domains, suggesting a role for this domain in modulating gene expression.[18]
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Quantitative Data
The following table summarizes the known nucleic acid and protein binding partners of Pur-

alpha. Quantitative binding affinities are included where available.

Binding
Partner

Type
Binding
Sequence/Regi
on

Function/Role Reference

Nucleic Acids

(GGN)n repeats ssDNA/RNA

Purine-rich

single-stranded

nucleic acids

Transcriptional

regulation, DNA

replication

[19][20][23][24]

c-myc promoter DNA

PUR element

upstream of the

c-myc gene

Transcriptional

activation
[23]

HIV-1 TAR RNA RNA

Tat-responsive

element in HIV-1

RNA

Modulation of

HIV-1

transcription

[18]

(CGG)n repeats RNA

Expanded

repeats in Fragile

X syndrome

Sequestration of

Pur-alpha
[20]

Proteins

Retinoblastoma

protein (pRb)
Protein

Psycho motif in

PUR repeat III

Cell cycle

regulation
[11][18]

HIV-1 Tat Protein N/A

Synergistic

activation of viral

promoters

[18]

Y-box binding

protein 1 (YB-1)
Protein N/A

Gene regulation,

mRNA

translation

[18]

Cyclin A/E2F Protein N/A Cell cycle control [18]
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Visualizing the Domain Architecture and Interactions of
Pur-alpha
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Caption: Domain architecture and key interactions of Pur-alpha.
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Experimental Protocols
This protocol is a standard method for studying protein-nucleic acid interactions.[18][25][26][27]

[28]

Principle: The migration of a nucleic acid probe through a non-denaturing polyacrylamide gel

is retarded upon binding of a protein.

Probe Preparation:

Synthesize a single-stranded DNA or RNA oligonucleotide containing the Pur-alpha

binding site (e.g., a GGN repeat).

Label the probe with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

Binding Reaction:

Incubate the labeled probe with purified Pur-alpha protein or a specific domain in a binding

buffer (e.g., 20 mM HEPES, pH 7.6, 50 mM KCl, 1 mM DTT, 5% glycerol).

Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

Electrophoresis:

Load the binding reactions onto a native polyacrylamide gel.

Run the gel at a constant voltage in a cold room or with a cooling system.

Detection:

For radioactive probes, expose the gel to a phosphor screen or X-ray film.

For fluorescent probes, visualize the gel using an appropriate imaging system.

A "shifted" band corresponding to the protein-nucleic acid complex will be observed at a

higher molecular weight than the free probe.

This assay is used to assess the ability of Pur-alpha to separate double-stranded DNA.[4][29]

[30][31][32]
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Principle: The unwinding of a labeled, double-stranded DNA substrate by Pur-alpha results in

the release of a labeled single strand, which can be detected by gel electrophoresis.

Substrate Preparation:

Anneal a labeled single-stranded oligonucleotide (e.g., ³²P-labeled) to a longer, unlabeled

complementary strand to create a partial duplex with a single-stranded overhang.

Unwinding Reaction:

Incubate the DNA substrate with purified Pur-alpha in a reaction buffer (similar to EMSA

buffer, but may require ATP if the unwinding is energy-dependent, though Pur-alpha's

activity is reported to be ATP-independent).

The reaction is typically stopped at various time points by adding a stop solution

containing a detergent (e.g., SDS) and a proteinase.

Analysis:

Resolve the reaction products on a native polyacrylamide gel.

Visualize the labeled DNA by autoradiography.

The unwound, single-stranded labeled probe will migrate faster than the double-stranded

substrate.

This is a common technique to identify and validate protein-protein interactions in a cellular

context.[6][22][33][34][35]

Principle: An antibody specific to a target protein (the "bait") is used to pull down the protein

from a cell lysate. Interacting proteins (the "prey") are co-precipitated and can be identified

by Western blotting.

Cell Lysis:

Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve

protein-protein interactions.
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Immunoprecipitation:

Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-Pur-alpha).

Add protein A/G beads to capture the antibody-antigen complexes.

Washing and Elution:

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample

buffer.

Detection:

Separate the eluted proteins by SDS-PAGE.

Perform a Western blot using an antibody against the putative interacting protein (the

prey). The presence of a band for the prey protein in the co-immunoprecipitated sample

indicates an interaction.

This assay can be used to investigate the effect of Pur-alpha on the translation of specific

mRNAs.[21][36][37][38][39]

Principle: The synthesis of a protein from an mRNA template is carried out in a cell-free

system (e.g., rabbit reticulocyte lysate or wheat germ extract). The effect of adding purified

Pur-alpha on the translation of a specific mRNA can be quantified.

Components:

In vitro translation system (commercially available kits).

mRNA encoding a reporter protein (e.g., luciferase).

Purified Pur-alpha protein.

Amino acid mixture (containing a labeled amino acid like ³⁵S-methionine if measuring

incorporation, or unlabeled for activity assays).
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Procedure:

1. Set up the in vitro translation reaction according to the manufacturer's instructions,

including the reporter mRNA.

2. Add varying concentrations of purified Pur-alpha to different reactions. A control reaction

without added Pur-alpha should be included.

3. Incubate the reactions at the recommended temperature to allow for protein synthesis.

Analysis:

If a reporter enzyme like luciferase is used, measure its activity using a luminometer. A

decrease or increase in luciferase activity in the presence of Pur-alpha would indicate an

inhibitory or stimulatory effect on translation.

If a radiolabeled amino acid was used, the translated proteins can be resolved by SDS-

PAGE and visualized by autoradiography to assess the overall protein synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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